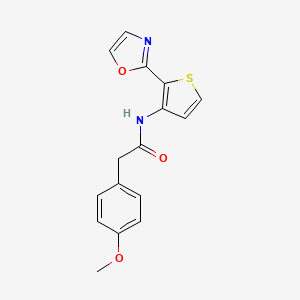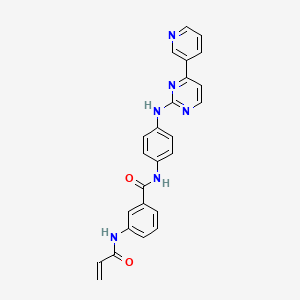
2-(4-methoxyphenyl)-N-(2-(oxazol-2-yl)thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25991433-Compound-P2: is a small molecular drug with a molecular weight of 314.4. It is known for its interaction with mitogen-activated protein kinase (MAPK), a key player in various cellular processes .
Preparation Methods
The preparation of PMID25991433-Compound-P2 involves several synthetic routes and reaction conditions. One notable method includes the synthesis of a pyridine derivative compound. The process involves the use of intermediates and crystal forms, which are essential for achieving the desired compound. The preparation method for a salt of the compound (1R,2S)-1-(5-(4-chlorophenyl)-2-methoxypyridin-3-yl)-4-dimethylamino-2-aryl-1-phenylbutan-2-ol is particularly useful for resisting Mycobacterium tuberculosis .
Chemical Reactions Analysis
PMID25991433-Compound-P2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogen bond donors and acceptors. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID25991433-Compound-P2 has a wide range of scientific research applications. It is used in chemistry for studying the interaction with mitogen-activated protein kinase (MAPK). In biology, it is used to understand cellular processes and pathways. In medicine, it is being explored for its potential therapeutic effects, particularly in targeting specific molecular pathways. The compound is also used in the industry for various applications, including drug development and testing .
Mechanism of Action
The mechanism of action of PMID25991433-Compound-P2 involves its interaction with mitogen-activated protein kinase (MAPK). This interaction plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The compound exerts its effects by inhibiting the activity of MAPK, thereby affecting the downstream signaling pathways .
Comparison with Similar Compounds
PMID25991433-Compound-P2 can be compared with other similar compounds that interact with mitogen-activated protein kinase (MAPK). Some of these similar compounds include those with PubChem Compound ID 46869000. The uniqueness of PMID25991433-Compound-P2 lies in its specific interaction with MAPK and its potential therapeutic applications .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C16H14N2O3S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(1,3-oxazol-2-yl)thiophen-3-yl]acetamide |
InChI |
InChI=1S/C16H14N2O3S/c1-20-12-4-2-11(3-5-12)10-14(19)18-13-6-9-22-15(13)16-17-7-8-21-16/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
KSZHRLGDJPCAID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(SC=C2)C3=NC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-2-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-N-[[4-[[(3S,5S)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]carbamoyl]phenyl]methyl]-N-[(1R)-1-(2-fluorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10834621.png)
![4-[5-(1,2-dihydroxyethyl)-3-fluoropyridin-2-yl]-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide](/img/structure/B10834629.png)
![N-(2,6-difluorophenyl)-2-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-1,3-dihydroisoindole-1-carboxamide](/img/structure/B10834632.png)
![4-Anilino-2-[2-(dimethylamino)ethylamino]pyrimidine-5-carboxamide](/img/structure/B10834638.png)
![4-Anilino-2-[(4-methylpyrimidin-2-yl)amino]pyrimidine-5-carboxamide](/img/structure/B10834642.png)
![4-Oxo-1-phenyl-3-[(4-sulfamoyl-benzoylamino)-methyl]-7-trifluoromethyl-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester](/img/structure/B10834644.png)

![N-{1-[6-(3,4-Difluoro-phenoxy)-4-methanesulfonyl-hexahydro-pyrrolo[3,2-b]pyrrole-1-carbonyl]-2,2-dimethyl-propyl}-2-methylamino-propionamide](/img/structure/B10834655.png)

![6-{2-Oxo-4-[2-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B10834690.png)
![N-[4-Chloro-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl]-2-(isoquinolin-5-yl)acetamide](/img/structure/B10834694.png)
![3-[(4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B10834700.png)
![4-[[4-(3-cyano-4-pyrrolidin-1-ylphenyl)pyrimidin-2-yl]amino]-N-propan-2-ylbenzamide](/img/structure/B10834707.png)
![9-[3-(Dimethylamino)propylamino]-9-oxononanoic acid](/img/structure/B10834722.png)
